molecular formula C5H9ClF3N B1425944 (R)-2-Trifluoromethyl-pyrrolidine hydrochloride CAS No. 1389310-06-8

(R)-2-Trifluoromethyl-pyrrolidine hydrochloride

Cat. No.: B1425944
CAS No.: 1389310-06-8
M. Wt: 175.58 g/mol
InChI Key: UAKBWWZKKFYLRW-PGMHMLKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-Trifluoromethyl-pyrrolidine hydrochloride (CAS No. 1389310-06-8) is a chiral pyrrolidine derivative featuring a trifluoromethyl (-CF₃) group at the 2-position of the pyrrolidine ring. This compound is widely utilized in pharmaceutical, agrochemical, and chemical industries due to its unique physicochemical properties, including high lipophilicity, metabolic stability, and conformational rigidity imparted by the trifluoromethyl group . Its synthesis typically involves enantioselective routes, such as the use of (R)-1-amino-2-methylpyrrolidine-2-carboxylic acid methyl ester hydrochloride as a starting material, followed by functionalization with trifluoromethyl-containing moieties .

The compound’s industrial relevance is underscored by its applications in active pharmaceutical ingredients (APIs), pesticide formulations, and organic intermediates. Its high purity (≥99%) and availability in bulk quantities (e.g., 25 kg/drum) further enhance its commercial viability .

Properties

IUPAC Name

(2R)-2-(trifluoromethyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3N.ClH/c6-5(7,8)4-2-1-3-9-4;/h4,9H,1-3H2;1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAKBWWZKKFYLRW-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1389310-06-8
Record name Pyrrolidine, 2-(trifluoromethyl)-, hydrochloride (1:1), (2R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1389310-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Process Overview:

  • Starting Material: A suitable pyrroline derivative bearing the trifluoromethyl group at the 2-position.
  • Catalyst: Chiral metal complexes, such as Rh or Ru complexes with chiral ligands, are used to facilitate enantioselective hydrogenation.
  • Reaction Conditions: Hydrogen pressure ranges from 1-10 atm, with temperatures typically between 0°C and 50°C.
  • Outcome: Enantiomerically enriched (R)-2-Trifluoromethyl-pyrrolidine .

Example:

A study reports the hydrogenation of N-alkylpyrroline derivatives with a chiral Rh catalyst, achieving enantiomeric excesses exceeding 95%. Post-reaction, the free base is converted into its hydrochloride salt via treatment with HCl gas or aqueous HCl.

Cyclocondensation of Amino Acids and Trifluoromethylated Precursors

Another established route involves cyclocondensation reactions starting from amino acids or their derivatives, incorporating trifluoromethyl groups through nucleophilic or electrophilic fluorination.

Key Steps:

Research Findings:

A process described in a patent involves the cyclization of a trifluoromethylated amino acid derivative under acidic conditions, yielding the enantiomerically pure (R)-2-Trifluoromethyl-pyrrolidine hydrochloride with high stereoselectivity.

Chiral Catalytic Hydrogenation of Precursors

Recent advances have employed chiral catalytic hydrogenation of precursors such as pyrroline or pyrroline-like intermediates, often derived from asymmetric syntheses involving chiral auxiliaries or catalysts.

Example:

Synthesis from Nitrile or Halogenated Precursors

Another pathway involves nucleophilic substitution reactions on halogenated pyrrolidine derivatives:

Data Summary in Tabular Form

Methodology Starting Material Key Reagents Catalyst/Conditions Enantiomeric Excess Remarks
Asymmetric Hydrogenation Pyrroline derivatives Chiral Rh/Ru catalysts H₂, 0-50°C, 1-10 atm >95% ee Widely used, scalable
Cyclocondensation Amino acids + trifluoromethylating agents Acidic/basic conditions Elevated temperature High stereoselectivity Suitable for chiral purity
Catalytic Hydrogenation Trifluoromethylated pyrroline Chiral Ru/Rh catalysts Mild conditions >95% ee Efficient for enantioselectivity
Halogenation + Nucleophilic Trifluoromethylation Halopyrrolidine TMS-CF₃ Microwave or thermal Variable Good for functionalization

Chemical Reactions Analysis

Types of Reactions: ®-2-Trifluoromethyl-pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.

    Reduction: Formation of trifluoromethyl alcohols or amines.

    Substitution: Formation of trifluoromethyl-substituted derivatives.

Scientific Research Applications

Pharmaceutical Development

Overview
(R)-2-Trifluoromethyl-pyrrolidine hydrochloride is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds, especially those targeting neurological disorders. Its unique trifluoromethyl group enhances the biological activity and pharmacokinetic properties of drugs.

Key Applications:

  • Neuropharmacology: It is involved in the development of drugs that modulate neurotransmitter systems, potentially leading to treatments for conditions such as depression and anxiety.
  • Antiviral Agents: Research indicates its potential in synthesizing antiviral compounds, enhancing their efficacy through structural modifications.

Case Study:
A study by researchers at Chem-Impex highlighted the synthesis of a novel class of neuroprotective agents using (R)-2-Trifluoromethyl-pyrrolidine as a key building block. The resulting compounds showed improved binding affinity to serotonin receptors compared to existing drugs.

Agricultural Chemistry

Overview
In agricultural chemistry, this compound is employed to enhance the effectiveness of pesticides and herbicides. Its incorporation into agrochemical formulations improves stability and bioactivity.

Key Applications:

  • Pesticide Formulation: The compound acts as a stabilizing agent, prolonging the shelf life and efficacy of active ingredients.
  • Herbicide Development: It contributes to the design of selective herbicides that target specific weed species while minimizing harm to crops.

Data Table: Agrochemical Applications

Application TypeCompoundEffectiveness
PesticideTrifluoromethyl derivativesIncreased stability
HerbicidePyrrolidine-based formulationsEnhanced selectivity

Material Science

Overview
this compound is also utilized in material science for its ability to impart unique properties to polymers and other materials.

Key Applications:

  • Polymer Synthesis: It is used as a monomer or additive in polymer formulations to improve thermal stability and chemical resistance.
  • Coatings and Adhesives: The compound enhances the performance characteristics of coatings, making them more durable against environmental stressors.

Organic Synthesis

Overview
In organic chemistry, this compound serves as a versatile building block for synthesizing complex molecules.

Key Applications:

  • Synthesis of Complex Molecules: It allows chemists to create various derivatives through straightforward synthetic pathways.
  • Fluorine Chemistry Research: The compound's reactivity makes it an essential subject for studying fluorine's effects on chemical behavior.

Case Study:
Research published in J-Stage demonstrated how (R)-2-Trifluoromethyl-pyrrolidine was integral in synthesizing fluorinated pyridine derivatives that exhibit potent biological activity against cancer cell lines.

Mechanism of Action

The mechanism of action of ®-2-Trifluoromethyl-pyrrolidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to hydrophobic pockets in proteins, thereby modulating their activity. This interaction can lead to the inhibition or activation of enzymatic pathways, influencing various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Similarity Scores

The table below summarizes key structural analogs of (R)-2-Trifluoromethyl-pyrrolidine hydrochloride, along with their similarity scores and distinguishing features (based on ):

Compound Name CAS No. Similarity Score Key Structural Differences
(R)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride 1391407-62-7 1.00 Trifluoromethyl group on para-position of phenyl ring attached to pyrrolidine.
7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride 220247-87-0 0.90 Tetrahydroisoquinoline core instead of pyrrolidine; CF₃ at 7-position.
(R)-2-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride 1391417-19-8 0.94 Piperidine ring (6-membered) vs. pyrrolidine (5-membered); CF₃ at ortho-position of phenyl.
(S)-2-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride 1391478-72-0 0.94 Enantiomeric piperidine derivative with CF₃ at ortho-position.
(R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine hydrochloride 1381929-21-0 0.74 Fluorine and methyl substituents on phenyl ring; lacks CF₃ group.

Impact of Structural Variations on Properties

Ring Size and Conformation
  • Piperidine vs. In contrast, pyrrolidine’s 5-membered ring imposes torsional strain, favoring rigid, bioactive conformations .
  • Tetrahydroisoquinoline Core (CAS 220247-87-0): The fused bicyclic structure enhances planarity and aromatic interactions, making it suitable for targeting enzymes like kinases or GPCRs .
Substituent Effects
  • Trifluoromethyl Position : The para-CF₃ phenyl analog (CAS 1391407-62-7) shares identical similarity to the parent compound but differs in phenyl substitution patterns, which may alter electronic effects (e.g., electron-withdrawing strength) and steric bulk .
  • Fluorine and Methyl Groups (CAS 1381929-21-0): Substituting CF₃ with fluorine and methyl reduces lipophilicity (logP decreases by ~1 unit), impacting membrane permeability and metabolic stability .
Chirality
  • Enantiomeric pairs like (R)- and (S)-2-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride (CAS 1391417-19-8 vs. 1391478-72-0) demonstrate divergent biological activities. For example, the (R)-enantiomer may exhibit higher selectivity for certain targets due to spatial compatibility with chiral binding pockets .

Physicochemical and Analytical Comparisons

  • HPLC Retention Behavior: this compound derivatives exhibit shorter retention times (e.g., 0.88 minutes under specific conditions) compared to bulkier analogs like tetrahydroisoquinoline derivatives, reflecting lower polarity .
  • Stability: The trifluoromethyl group enhances resistance to oxidative degradation compared to non-fluorinated analogs (e.g., methyl or methoxy-substituted pyrrolidines) .

Industrial and Pharmacological Relevance

  • Pharmaceutical Applications : CF₃-containing pyrrolidines are favored in CNS drug design due to their blood-brain barrier permeability. Piperidine analogs, however, are more common in antihistamines or antivirals .
  • Agrochemical Utility : The parent compound’s metabolic stability makes it a preferred intermediate in pesticides, whereas fluorine-substituted analogs (e.g., CAS 1381929-21-0) are less persistent in environmental matrices .

Biological Activity

(R)-2-Trifluoromethyl-pyrrolidine hydrochloride is a compound of significant interest in pharmaceutical research due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring with a trifluoromethyl group at the 2-position. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it more effective in biological systems.

The mechanism of action for this compound involves its interaction with specific molecular targets. The trifluoromethyl group allows the compound to bind effectively to hydrophobic pockets in proteins, modulating their activity. This interaction can lead to either inhibition or activation of various enzymatic pathways, influencing numerous biological processes.

Biological Activity

Research indicates that this compound exhibits significant biological activity across several domains:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies have demonstrated that it can inhibit bacterial growth effectively .
  • Antiviral Properties : Preliminary studies suggest that this compound may possess antiviral properties, particularly against coronaviruses. Its ability to inhibit proteolytic activity in viral models has been highlighted in recent research .
  • Enzyme Modulation : The compound has been employed in studies focused on enzyme mechanisms and protein-ligand interactions, indicating its role as a potential pharmaceutical intermediate.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial properties against MRSA.
    • Methodology : Minimum Inhibitory Concentration (MIC) assays were conducted.
    • Results : The compound demonstrated an MIC value significantly lower than traditional antibiotics, indicating higher potency .
  • Antiviral Activity Assessment :
    • Objective : To assess the efficacy against SARS-CoV-2.
    • Methodology : In vitro assays were performed to measure inhibitory effects on viral replication.
    • Results : The compound showed substantial inhibition of viral protease activity, suggesting a potential role in COVID-19 treatment strategies .
  • Enzyme Interaction Studies :
    • Objective : To explore the binding affinity with specific enzymes.
    • Methodology : Surface Plasmon Resonance (SPR) techniques were utilized to measure binding interactions.
    • Results : Strong binding affinity was observed, correlating with enhanced enzymatic modulation capabilities.

Data Tables

Study FocusMethodologyKey Findings
Antimicrobial ActivityMIC AssaysLower MIC compared to standard antibiotics
Antiviral ActivityIn Vitro Viral AssaysSignificant inhibition of SARS-CoV-2 protease
Enzyme InteractionSPR TechniquesStrong binding affinity with target enzymes

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-2-Trifluoromethyl-pyrrolidine hydrochloride, and how can enantiomeric purity be ensured?

  • Methodological Answer: The synthesis typically involves asymmetric catalysis or chiral resolution. For example, enantioselective hydrogenation of a trifluoromethyl-substituted pyrrolidine precursor using chiral catalysts (e.g., Ru-BINAP complexes) can yield the (R)-enantiomer. Post-synthesis, enantiomeric purity should be validated via chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and polarimetric analysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer: Use a combination of 1H^1\text{H}, 13C^13\text{C}, and 19F^19\text{F} NMR to confirm structural integrity. The trifluoromethyl group (CF3\text{CF}_3) produces a distinct 19F^19\text{F} signal at ~-60 ppm. FT-IR can validate the hydrochloride salt via N–H stretching (2500–3000 cm1^{-1}). Mass spectrometry (HRMS-ESI) provides molecular ion confirmation .

Q. What are the primary applications of this compound in medicinal chemistry research?

  • Methodological Answer: The compound serves as a chiral building block for protease inhibitors or GPCR-targeted ligands due to its rigid pyrrolidine scaffold and CF3\text{CF}_3-enhanced metabolic stability. For activity studies, incorporate it into structure-activity relationship (SAR) models by derivatizing the pyrrolidine nitrogen .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer: The CF3\text{CF}_3 group’s electron-withdrawing effect deactivates the pyrrolidine ring, reducing nucleophilicity at the 2-position. To enhance reactivity, employ Lewis acids (e.g., BF3_3-Et2_2O) to polarize the C–N bond. Monitor reaction progress via 19F^19\text{F} NMR to track CF3\text{CF}_3-related intermediates .

Q. What experimental strategies resolve contradictions in reported solubility data for this compound?

  • Methodological Answer: Discrepancies often arise from polymorphic forms or hydration states. Use differential scanning calorimetry (DSC) to identify polymorphs and Karl Fischer titration to quantify hydration. For solubility studies, standardize solvent systems (e.g., aqueous buffers at pH 1–7) and report temperature/pH dependencies .

Q. How can computational modeling predict the compound’s stability under varying pH conditions?

  • Methodological Answer: Perform DFT calculations (e.g., Gaussian 16) to model protonation states at the pyrrolidine nitrogen. Compare pKa predictions (using COSMO-RS) with experimental potentiometric titrations. Validate degradation pathways (e.g., hydrolysis) via accelerated stability testing at 40°C/75% RH .

Q. What are the challenges in scaling up enantioselective synthesis, and how can they be mitigated?

  • Methodological Answer: Catalyst loading and chiral ligand costs are critical. Optimize catalyst turnover number (TON) via high-throughput screening (HTS) of ligand libraries. For industrial-scale resolution, consider kinetic resolution with lipases (e.g., CAL-B) in biphasic systems .

Data Analysis & Troubleshooting

Q. How to interpret conflicting cytotoxicity data in cell-based assays?

  • Methodological Answer: Variability may stem from impurity profiles (e.g., residual chiral catalysts). Conduct LC-MS impurity profiling and compare batches. Use orthogonal assays (e.g., MTT and apoptosis markers) to confirm bioactivity thresholds. Reference PubChem’s toxicity databases for structural alerts .

Q. What protocols ensure long-term stability of the hydrochloride salt in solution?

  • Methodological Answer: Store stock solutions in anhydrous DMSO at -20°C in sealed vials under inert gas (N2_2). Avoid freeze-thaw cycles. Monitor degradation via UPLC-UV at 254 nm, and validate with 1H^1\text{H} NMR every 3 months .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
(R)-2-Trifluoromethyl-pyrrolidine hydrochloride
Reactant of Route 2
(R)-2-Trifluoromethyl-pyrrolidine hydrochloride

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